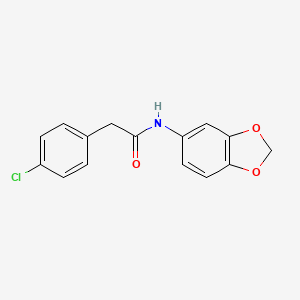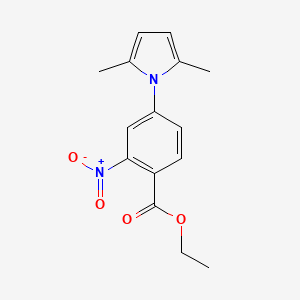![molecular formula C20H22N2O2 B5725801 1-[3-(4-methoxyphenyl)acryloyl]-4-phenylpiperazine](/img/structure/B5725801.png)
1-[3-(4-methoxyphenyl)acryloyl]-4-phenylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(4-methoxyphenyl)acryloyl]-4-phenylpiperazine, also known as MPAP, is a chemical compound that has gained attention in the scientific community for its potential applications in research. MPAP is a derivative of piperazine and has been found to have unique properties that make it useful in various scientific studies. In
科学的研究の応用
1-[3-(4-methoxyphenyl)acryloyl]-4-phenylpiperazine has been found to have a variety of applications in scientific research. One of the most notable applications is in the study of serotonin receptors. 1-[3-(4-methoxyphenyl)acryloyl]-4-phenylpiperazine has been shown to act as a selective agonist for the 5-HT1A receptor, which is involved in a variety of physiological processes, including anxiety, depression, and pain. 1-[3-(4-methoxyphenyl)acryloyl]-4-phenylpiperazine has also been used in the study of the dopamine transporter and has been found to inhibit its activity, which could have implications for the treatment of addiction.
作用機序
1-[3-(4-methoxyphenyl)acryloyl]-4-phenylpiperazine's mechanism of action is not fully understood, but it is thought to act as a partial agonist for the 5-HT1A receptor. It has also been found to inhibit the activity of the dopamine transporter. These actions could have implications for the treatment of various disorders, including anxiety, depression, and addiction.
Biochemical and Physiological Effects:
1-[3-(4-methoxyphenyl)acryloyl]-4-phenylpiperazine has been found to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce anxiety-like behavior and increase social interaction. It has also been found to have analgesic effects, which could have implications for the treatment of pain. Additionally, 1-[3-(4-methoxyphenyl)acryloyl]-4-phenylpiperazine has been shown to have neuroprotective effects and could have potential applications in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using 1-[3-(4-methoxyphenyl)acryloyl]-4-phenylpiperazine in lab experiments is its selectivity for the 5-HT1A receptor. This selectivity allows researchers to study the specific effects of 5-HT1A activation without the confounding effects of other receptors. Additionally, 1-[3-(4-methoxyphenyl)acryloyl]-4-phenylpiperazine has been shown to have low toxicity, making it a relatively safe compound to work with. However, one limitation of using 1-[3-(4-methoxyphenyl)acryloyl]-4-phenylpiperazine in lab experiments is its limited solubility in water, which can make it difficult to administer to animals.
将来の方向性
There are many potential future directions for research involving 1-[3-(4-methoxyphenyl)acryloyl]-4-phenylpiperazine. One area of interest is in the development of new treatments for anxiety and depression. 1-[3-(4-methoxyphenyl)acryloyl]-4-phenylpiperazine's selective agonism for the 5-HT1A receptor could make it a promising candidate for these applications. Additionally, 1-[3-(4-methoxyphenyl)acryloyl]-4-phenylpiperazine's inhibition of the dopamine transporter could have implications for the treatment of addiction. Further research is needed to fully understand the potential applications of 1-[3-(4-methoxyphenyl)acryloyl]-4-phenylpiperazine and its mechanism of action.
合成法
1-[3-(4-methoxyphenyl)acryloyl]-4-phenylpiperazine is synthesized through a multi-step process that involves the condensation of 4-methoxybenzaldehyde with 1-phenylpiperazine. The resulting intermediate is then reacted with acryloyl chloride to yield 1-[3-(4-methoxyphenyl)acryloyl]-4-phenylpiperazine. The synthesis method has been well-established in the literature and has been used by many researchers to produce 1-[3-(4-methoxyphenyl)acryloyl]-4-phenylpiperazine for their studies.
特性
IUPAC Name |
(E)-3-(4-methoxyphenyl)-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-24-19-10-7-17(8-11-19)9-12-20(23)22-15-13-21(14-16-22)18-5-3-2-4-6-18/h2-12H,13-16H2,1H3/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDAZMMZTMBVACX-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-methoxyphenyl)-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-benzyl-1-[3-(trifluoromethyl)benzyl]piperidine](/img/structure/B5725719.png)
![2-[(4-chlorobenzyl)oxy]-N-phenylbenzamide](/img/structure/B5725723.png)

![N-(tert-butyl)-3-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5725744.png)

![N'-[1-(1-benzofuran-2-yl)ethylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5725751.png)

![2-chloro-4-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5725758.png)

![4-({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}carbonyl)-2(1H)-quinolinone](/img/structure/B5725771.png)
![4-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenyl acetate](/img/structure/B5725779.png)
![3-[(3-methoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5725787.png)

